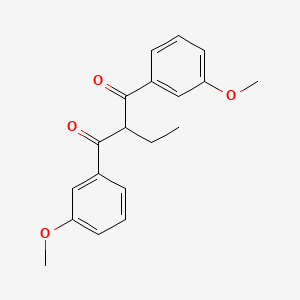

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione

Description

β-Diketones in Chemical Research

β-Diketones represent a cornerstone of organic chemistry due to their structural versatility and reactivity. These compounds are characterized by two ketone groups separated by a single carbon atom, forming a 1,3-diketone framework. The linear β-diketones (lbdk), such as 2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione, exhibit tautomeric equilibria between enol and diketo forms, which significantly influence their chemical behavior. The enol form dominates in most cases, enabling chelation with metal ions and participation in conjugate addition reactions. This tautomerism has been extensively studied using nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations, revealing how substituents like methoxy groups and ethyl chains modulate electronic and steric properties.

β-Diketones serve as critical intermediates in synthesizing heterocycles, coordination complexes, and pharmaceuticals. For instance, their ability to form stable enolates facilitates the construction of carbon-carbon bonds, making them indispensable in multi-step organic syntheses. The introduction of aryl groups, as seen in this compound, further enhances their utility in materials science due to improved π-π stacking interactions.

Discovery and Development Timeline

The synthesis of β-diketones has evolved significantly since the mid-20th century. Early methods, such as the Claisen condensation, provided foundational routes, but limitations in yield and substrate scope spurred innovation. A breakthrough occurred in 1969 when Rothman et al. developed a one-step synthesis of symmetrical β-diketones using aluminum chloride-catalyzed acylation of isopropenyl esters, achieving yields of 65–70%. This method enabled the production of derivatives like distearoylmethane, though its applicability to asymmetrical diketones remained constrained.

In 1989, Otera et al. introduced a divergent strategy for synthesizing 1,3- and 1,4-diketones via phenylthio migration reactions, expanding access to structurally diverse compounds. Recent advancements include copper-catalyzed C–C(O)C bond cleavage of monoalkylated β-diketones, as demonstrated by Pouambeka et al. in 2023, which enables efficient synthesis of α,β-unsaturated ketones. These milestones underscore the iterative progress that has made compounds like this compound accessible for modern research.

Table 1: Key Milestones in β-Diketone Synthesis

Position in Organic Chemistry Literature

This compound occupies a niche in the literature as a representative of aryl-substituted β-diketones. Its structure, featuring electron-donating methoxy groups, has been explored in studies of tautomeric stability and coordination chemistry. Comparative analyses with simpler analogs, such as 1,3-diphenylpropane-1,3-dione, highlight how substituents influence solubility and reactivity. For example, the methoxy groups enhance solubility in polar solvents, facilitating use in solution-phase reactions.

The compound’s synthesis is often contextualized within broader methodologies for asymmetrical β-diketones. For instance, the copper-catalyzed approach described by Pouambeka et al. could theoretically be adapted to introduce ethyl and methoxyphenyl groups via selective alkylation. Such connections emphasize its role as a testbed for evaluating new synthetic strategies.

Research Significance of 1,3-Diketone Framework

The 1,3-diketone motif is pivotal due to its dual reactivity: the α-hydrogens are acidic, enabling deprotonation, while the carbonyl groups participate in electrophilic reactions. This duality underpins applications in catalysis, photochemistry, and medicinal chemistry. In coordination chemistry, the enol form acts as a bidentate ligand, forming complexes with transition metals like copper and iron. These complexes exhibit unique magnetic and optical properties, driving interest in materials science.

The ethyl and methoxyphenyl substituents in this compound introduce steric bulk and electronic modulation. The ethyl group may hinder rotation around the central carbon, stabilizing specific tautomers, while methoxy groups enhance electron density at the aromatic rings, influencing redox behavior. Such tailored modifications exemplify the rational design of β-diketones for specialized applications.

Nomenclature Evolution and Classification Systems

The systematic naming of β-diketones follows IUPAC guidelines, prioritizing the longest carbon chain containing both carbonyl groups. For this compound, the propane backbone indicates three carbons, with diketone groups at positions 1 and 3. The substituents—ethyl at position 2 and methoxyphenyl at both carbonyl carbons—are enumerated using locants.

Classification systems for β-diketones often consider substituent types:

- Linear (lbdk): Open-chain structures like the subject compound.

- Cyclic (cbdk): Incorporation into rings (e.g., tetronic acids).

- Double-bond (dbdk): Conjugated enone systems.

Table 2: Classification of β-Diketones

| Type | Structure | Example |

|---|---|---|

| lbdk | Open-chain | This compound |

| cbdk | Cyclic framework | Tetramic acid derivatives |

| dbdk | Conjugated enones | Usnic acid |

This taxonomy aids in correlating structure with function, guiding researchers in selecting appropriate analogs for specific applications.

Properties

IUPAC Name |

2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-17(18(20)13-7-5-9-15(11-13)22-2)19(21)14-8-6-10-16(12-14)23-3/h5-12,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESSGVYSHMHJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione typically involves the reaction of benzoyl chloride derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate enolate, followed by nucleophilic addition and subsequent cyclization to yield the final product. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups enhances the compound's lipophilicity, facilitating better cell membrane penetration and biological activity. A study demonstrated that compounds with similar structures showed significant inhibition of tumor growth in vitro and in vivo models .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized as a precursor for synthesizing more complex organic molecules due to its versatile reactivity. For example, it can be transformed into various functionalized derivatives through electrophilic aromatic substitution reactions .

Photophysical Studies

The photophysical properties of this compound have been explored:

- Fluorescent Properties : Studies have shown that this compound exhibits fluorescence under UV light, making it suitable for applications in fluorescent probes and sensors. Its ability to act as a fluorescent marker can be exploited in biological imaging techniques .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound derivatives. The researchers synthesized several analogs and evaluated their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Synthesis of Functionalized Derivatives

Another research group focused on the synthetic utility of this compound as a building block for creating novel compounds with potential pharmacological activities. They reported successful transformations leading to new derivatives that showed enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and theoretical physicochemical differences between 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione and its analogs:

Key Observations:

Substituent Effects: Electron-Donating vs. In contrast, the dichlorophenyl groups in 1,3-bis(2,4-dichlorophenyl)propane-1,3-dione withdraw electron density, which may increase electrophilicity and alter reaction pathways . The dichloro analog lacks such substituents, possibly enabling tighter packing and higher melting points.

Lipophilicity and Solubility: The dichloro analog’s higher molar mass and Cl substituents likely increase lipophilicity, reducing solubility in polar solvents compared to the methoxy-substituted target compound. Methoxy groups may enhance solubility in alcohols or ethers .

Biological Activity

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione, also known by its CAS number 937602-18-1, is a compound that has garnered interest due to its potential biological activities. The compound's structure includes two methoxyphenyl groups attached to a propane-1,3-dione backbone, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.36 g/mol |

| Density | 1.122 g/cm³ |

| Boiling Point | 478.1 °C |

| Flash Point | 210.6 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence cellular processes such as apoptosis, cell proliferation, and anti-inflammatory responses.

Antioxidant Activity

Research has indicated that compounds with similar structural features often display significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that the methoxy groups may enhance the electron-donating ability of the compound, thereby increasing its capacity to neutralize free radicals.

Anti-cancer Potential

Preliminary studies have shown that this compound may exhibit anti-cancer activity. In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Study on Cytotoxic Effects

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

These results indicate a promising cytotoxic profile that warrants further investigation into its therapeutic potential.

Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.

Q & A

Basic: What are the established synthetic routes for preparing 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione?

Methodological Answer:

The compound is synthesized via Claisen condensation between methoxy-substituted aromatic precursors. A two-step protocol is commonly employed:

Alkylation : Methoxy groups are introduced via alkylation of hydroxyacetophenone derivatives using methyl iodide (MeI) in DMF.

Condensation : The resulting methoxy-functionalized precursors undergo Claisen coupling under basic conditions (e.g., NaH or K₂CO₃) to form the β-diketonate core .

Key Considerations :

- Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency.

- Purification often involves recrystallization or column chromatography to isolate the diketone.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy :

- X-Ray Crystallography : Resolves bond lengths and dihedral angles, critical for verifying the diketone conformation. SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass Spectrometry : HRMS (EI+) confirms molecular weight and fragmentation patterns .

Advanced: How does fluorination at the diketone position alter electronic properties, and what methodological approaches validate these changes?

Methodological Answer:

Fluorination (e.g., 2-fluoro or 2,2-difluoro derivatives) introduces electron-withdrawing effects , modulating reactivity and conjugation. Key steps:

Synthesis : Mechanochemical fluorination using KF or Selectfluor® under solvent-free conditions achieves selective mono-/difluorination .

Electronic Analysis :

- ¹³C NMR : Fluorinated carbons show downfield shifts (e.g., δ 97.8 ppm for C-F in monofluoro derivatives) .

- IR Spectroscopy : C=O stretching frequencies (1667–1676 cm⁻¹) shift due to altered conjugation .

Computational Modeling : DFT calculations correlate experimental data with frontier molecular orbitals (HOMO-LUMO gaps) .

Advanced: How can contradictory crystallographic data be resolved during structural refinement?

Methodological Answer:

Discrepancies in X-ray data (e.g., twinning or disorder) require:

Software Tools : SHELXL (for small molecules) or SHELXPRO (macromolecules) to model anisotropic displacement parameters.

Validation Metrics :

- R-Factors : Aim for R₁ < 0.05 for high-resolution data.

- Residual Electron Density Maps : Identify unresolved solvent molecules or disorder.

Cross-Verification : Compare with spectroscopic data (e.g., NMR) to confirm bond connectivity .

Advanced: What strategies optimize this compound’s application in luminescent materials?

Methodological Answer:

The diketone scaffold can coordinate lanthanides (e.g., Eu³+/Tb³+) for luminescence. Optimization involves:

Ligand Modification : Introduce electron-donating groups (e.g., allyloxy substituents) to enhance antenna effects. Example: Synthesis of BF₂bad (difluoroboron complex) for tunable phosphorescence .

Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize excited states.

Device Integration : Embed in polymers (e.g., PMMA) to reduce quenching and improve film stability .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

While specific toxicity data are limited, general precautions include:

- PPE : Gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Segregate halogenated waste (if fluorinated) and consult institutional guidelines .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model:

Reactive Sites : Fukui indices identify electrophilic centers (C=O carbons).

Transition States : Predict activation barriers for nucleophilic attack (e.g., Grignard additions).

Solvent Effects : PCM models simulate solvent polarity’s impact on reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.